1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Overview
Description
“1-(2-Hydroxyethyl)piperazine” is a hydroxyalkyl substituted piperazine used in the preparation of pharmaceutical compounds . It’s also used as an intermediate in the manufacture of polyurethane catalysts, corrosion inhibitors, surfactants, synthetic fibers, and pharmaceuticals . It’s a colorless to yellowish liquid with an amine-like odor and is miscible in water .
Synthesis Analysis
The synthesis of hydrogels like pHEMA involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)piperazine” is represented by the empirical formula C6H14N2O .
Chemical Reactions Analysis
Amine scrubbing is a technique for capturing CO2. The cyclic diamine N-(2-Hydroxyethyl)piperazine, a derivative of piperazine, has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)piperazine” is a viscous liquid with a clear appearance and is odorless . It has a refractive index of n20/D 1.506 (lit.), a boiling point of 246 °C (lit.), and a density of 1.061 g/mL at 25 °C (lit.) .
Safety And Hazards
Future Directions
Hydrogels like pHEMA are receiving great attention due to their ease of synthesis and biomedical application. They have great potential for biomedical applications, especially in tissue engineering . The field continues to shift towards more advanced bioengineering approaches to form replacement corneas .
properties
IUPAC Name |
1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLMLKNIJTMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CC(=O)N1)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601461 | |
Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
CAS RN |
143411-86-3 | |
Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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